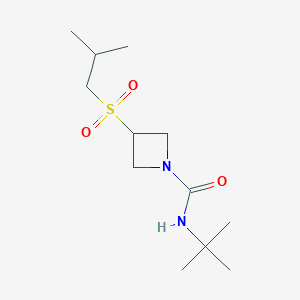

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

Sulfonylation: The isobutylsulfonyl group can be introduced through sulfonylation reactions using isobutyl sulfonyl chloride or sulfonic acid derivatives.

Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C_{12}H_{21}N_{2}O_{2}S

- Molecular Weight : Approximately 251.30 g/mol

- Appearance : White to light yellow solid

- Melting Point : 68 to 73 °C

The compound features a tert-butyl group and an isobutylsulfonyl moiety, contributing to its potential biological activity and chemical reactivity. The presence of functional groups such as the carboxamide and sulfonyl groups enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide serves as a critical building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can target specific enzymes or receptors involved in various diseases:

- JAK Inhibition : This compound has been studied for its potential as a Janus kinase (JAK) inhibitor, which is significant in treating inflammatory and autoimmune disorders, as well as certain cancers .

- Neuroprotective Effects : Research indicates that derivatives of azetidine compounds may exhibit neuroprotective properties, making them candidates for developing treatments for neurodegenerative diseases.

Materials Science

In materials science, this compound can be utilized in the development of novel materials with unique properties:

- Polymer Synthesis : The compound's functional groups facilitate its incorporation into polymer matrices, potentially enhancing mechanical properties or thermal stability.

- Coatings : Its chemical reactivity allows for the formulation of coatings that possess specific attributes such as hydrophobicity or corrosion resistance.

Biological Studies

This compound is valuable in biochemical assays aimed at understanding enzyme activity, protein interactions, and cellular processes:

- Assays for Enzyme Activity : It can be used to study the inhibition or activation of various enzymes, providing insights into metabolic pathways.

- Cellular Interaction Studies : By examining how this compound interacts with cellular targets, researchers can elucidate mechanisms underlying its biological effects .

Industrial Applications

The compound finds utility in the synthesis of specialty chemicals and agrochemicals:

- Agrochemical Development : Its unique structure may be leveraged to create new agrochemicals that enhance crop yield or resistance to pests and diseases.

- Specialty Chemicals : The compound can serve as an intermediate in the production of various specialty chemicals used across industries.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mecanismo De Acción

The mechanism of action of N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, activator, or modulator of these targets, affecting various biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- N-(tert-butyl)-3-(methylsulfonyl)azetidine-1-carboxamide

- N-(tert-butyl)-3-(ethylsulfonyl)azetidine-1-carboxamide

- N-(tert-butyl)-3-(propylsulfonyl)azetidine-1-carboxamide

Uniqueness

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is unique due to the presence of the isobutylsulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness can influence its interactions with molecular targets, its stability, and its suitability for various applications compared to similar compounds.

Actividad Biológica

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a synthetic compound notable for its azetidine structure, which consists of a four-membered nitrogen-containing ring. The compound features a tert-butyl group and an isobutylsulfonyl moiety, contributing to its potential biological activity and chemical reactivity. With a molecular formula of C12H24N2O3S and a molecular weight of approximately 251.30 g/mol, it typically appears as a white to light yellow solid with a melting point ranging from 68 to 73 °C.

Chemical Structure

The compound can be represented as follows:

Key Functional Groups:

- Azetidine ring

- Tert-butyl group

- Isobutylsulfonyl group

- Carboxamide group

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor, activator, or modulator of these targets, influencing various biochemical pathways and cellular processes.

Pharmacological Properties

Research indicates that compounds with azetidine structures can exhibit diverse pharmacological activities. Potential areas of biological activity for this compound include:

- Anti-inflammatory effects: The compound may modulate inflammatory pathways.

- Analgesic properties: It could serve as a potential analgesic by targeting pain pathways.

- Enzyme inhibition: Interactions with enzymes involved in metabolic processes may provide therapeutic benefits.

Case Studies and Research Findings

- Analgesic Activity : A study highlighted the potential of non-peptidic CGRP receptor antagonists, which include compounds similar to this compound, in treating pain conditions.

- Enzyme Interaction Studies : Investigations into the interactions between this compound and biological targets are crucial for understanding its mechanism of action. These studies often utilize in vitro assays to evaluate the inhibition of specific enzymes associated with disease states.

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Analgesic properties | Potential for pain relief through receptor antagonism | |

| Enzyme inhibition | Interaction with metabolic enzymes |

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Azetidine Ring : Cyclization reactions using suitable precursors such as amino alcohols.

- Introduction of tert-Butyl Group : Alkylation reactions employing tert-butyl halides or alcohols.

- Sulfonylation : Incorporation of the isobutylsulfonyl group via sulfonation reactions.

- Carboxamide Formation : Amidation reactions using carboxylic acid derivatives.

Chemical Reaction Analysis

This compound can undergo various chemical reactions:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Both nucleophilic and electrophilic substitutions are possible depending on the functional groups present.

Propiedades

IUPAC Name |

N-tert-butyl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-9(2)8-18(16,17)10-6-14(7-10)11(15)13-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIVHAJYMVFHPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.